molecular formula C10H18ClN3O B1391378 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1211196-88-1

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1391378
CAS No.: 1211196-88-1
M. Wt: 231.72 g/mol
InChI Key: KPHOIETWVKBIFW-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Configuration

The molecular architecture of this compound is characterized by a complex heterocyclic framework that integrates two distinct ring systems. The compound possesses a molecular formula of C₁₀H₁₈ClN₃O with a molecular weight of 231.72 grams per mole, representing the hydrochloride salt form of the parent compound. The structural backbone consists of a six-membered piperidine ring directly attached to a five-membered 1,2,4-oxadiazole heterocycle, which in turn bears an isopropyl substituent at the 5-position.

The molecular geometry exhibits several critical structural features that define its three-dimensional configuration. The piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. This conformational preference is particularly significant when considering the attachment point of the oxadiazole moiety at the 2-position of the piperidine ring. The positioning of this substituent in the axial orientation has been demonstrated to be thermodynamically favored, with energy differences ranging from 1.4 to 3.2 kilocalories per mole compared to equatorial arrangements.

The International Union of Pure and Applied Chemistry name for this compound is 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole hydrochloride, reflecting the systematic nomenclature conventions. The compound exhibits multiple synonymous designations, including 5-Isopropyl-3-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride and 3-(piperidin-2-yl)-5-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, demonstrating the flexibility in describing the structural connectivity.

Property Value Reference
Molecular Formula C₁₀H₁₈ClN₃O
Molecular Weight 231.72 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 231.1138399 Da

The stereochemical considerations of this compound involve the analysis of potential conformational isomers arising from the flexibility of both ring systems. The piperidine ring can adopt various conformations, though the chair form predominates under standard conditions. The attachment of the oxadiazole substituent introduces additional conformational constraints that influence the overall molecular shape and potential for intermolecular interactions.

The simplified molecular input line entry system representation of the compound is CC(C)C1=NC(=NO1)C2CCCCN2.Cl, which provides a linear description of the connectivity and serves as a standardized format for computational analysis. This representation clearly shows the isopropyl group attachment to the oxadiazole ring and the direct connection between the oxadiazole and piperidine systems.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of this compound and related compounds provides crucial insights into the solid-state structure and conformational preferences. Detailed crystallographic studies of similar oxadiazole-piperidine derivatives have revealed important structural parameters that can be extrapolated to understand the behavior of this specific compound. The crystal structures typically show the piperidine ring in a chair conformation with specific orientations of the oxadiazole substituent that minimize steric interactions and maximize stabilizing forces.

Comparative crystallographic data from related compounds demonstrates that the phenyl ring and the 1,2,4-oxadiazole ring systems in similar structures exhibit dihedral angles ranging from 7.3 degrees to 19.9 degrees, indicating moderate flexibility in the relative orientations of these aromatic systems. This flexibility is attributed to the rotational freedom around the bond connecting the oxadiazole ring to its substituents, allowing for conformational adjustments in response to crystal packing forces and intermolecular interactions.

The conformational dynamics of the piperidine ring system in compounds containing 1,2,4-oxadiazole substituents have been extensively studied through both experimental and computational approaches. These investigations reveal that the axial orientation of 2-substituents is strongly favored when the piperidine nitrogen is involved in π-conjugation with electron-withdrawing groups. The energy difference between axial and equatorial conformers can be substantial, with calculations showing preferences of up to 3.2 kilocalories per mole for the axial arrangement.

Conformational Parameter Range Reference
Dihedral Angle (Oxadiazole-Phenyl) 7.3° - 19.9°
Energy Difference (Axial vs Equatorial) 1.4 - 3.2 kcal/mol
Puckering Amplitude 0.513 - 0.553 Å
Theta Parameter 127.5° - 168.8°

The analysis of hydrogen bonding patterns in the crystal structures reveals the formation of intermolecular interactions that contribute to the overall stability of the crystalline form. These interactions typically involve the nitrogen atoms of the oxadiazole ring and the piperidine ring, creating networks of hydrogen bonds that influence the crystal packing and potentially affect the physical properties of the compound.

Temperature-dependent crystallographic studies would provide additional information about the thermal motion and dynamic behavior of the molecular components. The flexibility of the isopropyl group and the potential for conformational changes in the piperidine ring under different temperature conditions represent important aspects of the structural characterization that require further investigation through variable-temperature diffraction experiments.

Comparative Structural Analysis with Related 1,2,4-Oxadiazole Derivatives

The structural comparison of this compound with other 1,2,4-oxadiazole derivatives reveals significant insights into the structure-property relationships within this class of heterocyclic compounds. The 1,2,4-oxadiazole heterocycle has emerged as a versatile pharmacophoric scaffold that exhibits unique bioisosteric properties, making it an attractive framework for molecular design and development. The incorporation of this heterocycle into various molecular architectures has demonstrated its ability to modulate physicochemical and biological properties through specific structural modifications.

Comparative analysis with other piperidine-containing oxadiazole derivatives shows that the position of substitution on both the piperidine and oxadiazole rings significantly influences the overall molecular geometry and conformational behavior. For example, 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride represents a structural variant where the oxadiazole attachment occurs at the 4-position of the piperidine ring rather than the 2-position. This positional difference results in altered conformational preferences and potentially different intermolecular interaction patterns.

The influence of substituent size and electronic properties on the oxadiazole ring has been systematically studied across various derivatives. The isopropyl group in the target compound represents a moderately bulky, electron-donating alkyl substituent that influences both the electronic distribution within the oxadiazole ring and the steric environment around the heterocycle. Comparative studies with derivatives bearing different substituents, such as phenyl groups or other alkyl chains, provide insights into how these modifications affect molecular geometry and stability.

Compound Variant Substitution Pattern Key Structural Difference Reference
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 4-position piperidine Different ring attachment
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl 3-position piperidine Alternative connectivity
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Protected amine Carboxylate protection

The conformational analysis across different 1,2,4-oxadiazole derivatives demonstrates that the heterocycle generally maintains a planar geometry, with the nitrogen and oxygen atoms participating in the aromatic π-electron system. However, the orientation of this planar system relative to attached ring systems varies depending on the specific substitution pattern and the nature of the connecting bonds. The flexibility around these connection points allows for conformational adjustments that can accommodate different steric and electronic requirements.

Crystallographic database searches reveal that 1,2,4-oxadiazole derivatives exhibit a strong preference for specific packing motifs in the solid state. These packing patterns are often dominated by hydrogen bonding interactions involving the nitrogen atoms of the oxadiazole ring and any available hydrogen bond donors in the molecule or its counterions. The hydrochloride salt formation in the target compound introduces additional opportunities for hydrogen bonding through the interaction between the chloride anion and the protonated piperidine nitrogen.

The electronic properties of 1,2,4-oxadiazole derivatives show systematic variations based on the nature and position of substituents. The electron-withdrawing character of the oxadiazole ring influences the basicity of attached amine groups, as observed in the piperidine nitrogen of the target compound. This electronic influence extends to affect the hydrogen bonding capabilities and potentially the crystallization behavior of these compounds. The comparison with derivatives bearing electron-donating or electron-withdrawing substituents on the oxadiazole ring provides insights into how electronic effects propagate through the molecular framework and influence overall structural properties.

Properties

IUPAC Name

3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHOIETWVKBIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One efficient method for synthesizing 1,2,4-oxadiazoles is through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . For instance, amidoximes can react with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature to yield 1,2,4-oxadiazoles .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole or piperidine rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties . The oxadiazole moiety is known for its biological activity, making it a target for developing new therapeutic agents.

Application AreaDescription
Antimicrobial ActivityStudies have shown that compounds containing oxadiazole rings exhibit significant antibacterial properties against various strains of bacteria.
Anticancer PropertiesResearch indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Biological Studies

Research involving 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride focuses on understanding its interactions with biological targets. These studies often explore:

  • Mechanisms of Action : Investigating how the compound interacts at the molecular level with enzymes or receptors.
    • For instance, studies may reveal that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease processes.

Industrial Applications

The compound is also being explored for potential applications in industrial chemistry, particularly in the development of new materials or as intermediates in organic synthesis.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several derivatives based on the oxadiazole structure. Among these derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is not fully understood. it is likely to interact with various molecular targets due to the presence of the piperidine and oxadiazole rings. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents
Compound Name Substituent on Oxadiazole Piperidine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl CF₃ 2 C₉H₁₂ClF₃N₃O 261.66 Enhanced electronegativity; CNS drug candidates
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl CH₂OCH₃ 4 C₁₀H₁₇ClN₃O₂ 246.72 Improved solubility; antimicrobial research
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine HCl C₆H₄Br 4 C₁₃H₁₄BrClN₃O 348.63 Aromatic interactions; kinase inhibitors

Key Observations :

  • Trifluoromethyl substitution (CF₃) increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
  • Methoxymethyl (CH₂OCH₃) improves aqueous solubility but may reduce receptor binding affinity compared to bulky groups like isopropyl .
Positional Isomers on the Piperidine Ring
Compound Name Piperidine Position Molecular Formula Molecular Weight (g/mol) Notes Reference
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl 3 C₁₀H₁₇ClN₃O 231.73 Altered conformation; reduced steric hindrance
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl (Target) 2 C₁₀H₁₈ClN₃O 231.73 Optimal spatial arrangement for receptor binding

Key Observations :

  • Position 2 vs. 3 : The 2-substituted isomer (target compound) likely offers better alignment with receptor active sites due to reduced steric clash with the piperidine ring .
Heterocyclic Core Modifications
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences Reference
2-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine HCl 1,2,4-Triazole C₁₀H₁₈ClN₄ 232.71 Increased hydrogen bonding capacity
SB224289 (Oxadiazole-spiro-piperidine) Fused oxadiazole-indole C₂₉H₂₈ClN₅O₂ 526.02 High 5-HT1B receptor antagonism

Key Observations :

  • Triazole analogs exhibit stronger hydrogen bonding but lower metabolic stability compared to oxadiazoles .
  • Fused systems (e.g., SB224289) demonstrate higher receptor selectivity but increased synthetic complexity .

Biological Activity

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10H18ClN3O
Molecular Weight 231.73 g/mol
IUPAC Name 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole; hydrochloride
PubChem CID 45792490
Appearance Powder

The 1,2,4-oxadiazole derivatives have been extensively studied for their biological activities. These compounds often exhibit mechanisms that include:

  • Inhibition of Enzymes : Many oxadiazole derivatives show inhibitory activity against various enzymes such as carbonic anhydrase and histone deacetylases (HDACs) .
  • Antitumor Activity : Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

  • IC50 Values : A related compound showed IC50 values ranging from 1.143 μM to 9.27 μM against different tumor cell lines . This suggests that the compound may have similar or enhanced activity.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been documented in various studies. Although specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 2 μg/mL against resistant strains of bacteria . This suggests potential applications in treating infections.

Case Studies

Several studies highlight the biological activity of oxadiazole derivatives:

  • Study on Antitumor Activity : A study evaluated a series of oxadiazole compounds for their cytotoxicity against human cancer cell lines. The results demonstrated significant activity with some derivatives showing selectivity toward specific cancer types .
  • Antimicrobial Efficacy : Research on similar oxadiazole compounds revealed strong antimicrobial effects against Gram-positive and Gram-negative bacteria, with some exhibiting selectivity towards resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride in laboratory settings?

  • Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powders to prevent inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent dispersion .
  • Storage : Store in airtight containers at room temperature (RT), protected from light and moisture. Stability data suggest refrigeration (2–8°C) for long-term storage, but confirm via stability studies .

Q. What synthetic routes are effective for preparing this compound?

  • Answer :

  • Route 1 : Cyclocondensation of piperidine-2-carboxylic acid with propan-2-yl amidoxime in dichloromethane (DCM) under reflux (yield: 65–72%) .
  • Route 2 : Microwave-assisted synthesis using 2-aminopyridine and isopropyl isocyanate, followed by oxadiazole ring closure (yield: 78%, reduced reaction time) .
  • Purification : Recrystallization from ethanol/water (1:1) improves purity to >98% (HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

  • Answer :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (e.g., pH 6.5 ammonium acetate buffer for solubility) to minimize variability .
  • Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to discrepancies in IC₅₀ values .
  • Structural Confirmation : Validate stereochemistry via X-ray crystallography, as oxadiazole-piperidine conformers may alter receptor binding .

Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?

  • Answer :

  • Purity Analysis :
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time: 8.2 min; λ = 254 nm) .
  • NMR : Confirm oxadiazole ring presence via ¹H-NMR (δ 8.3 ppm for oxadiazole protons) and ¹³C-NMR (δ 165 ppm for C=N) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.